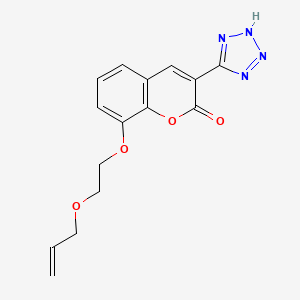
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like an alkene or alkyne.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst, such as copper(I) iodide, and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Attachment of the Allyl Ether Group: The allyl ether group can be introduced through an etherification reaction between an allyl alcohol and an appropriate leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, sulfonates, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, sulfonates, and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted benzopyran derivatives with different functional groups.
科学的研究の応用
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a benzopyran core and various substituents, known for their diverse biological activities.
Tetrazole Derivatives: Compounds containing a tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.
Allyl Ethers: Compounds with an allyl ether group, used in organic synthesis and as intermediates in the production of various chemicals.
特性
CAS番号 |
80916-88-7 |
|---|---|
分子式 |
C15H14N4O4 |
分子量 |
314.30 g/mol |
IUPAC名 |
8-(2-prop-2-enoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-2-6-21-7-8-22-12-5-3-4-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h2-5,9H,1,6-8H2,(H,16,17,18,19) |
InChIキー |
CJMQNDLHXVWERS-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


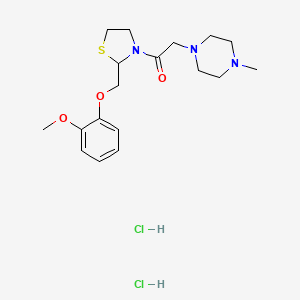
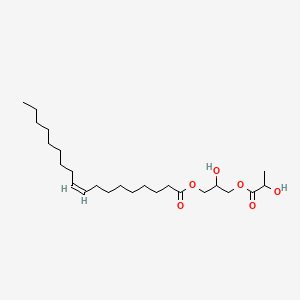
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)


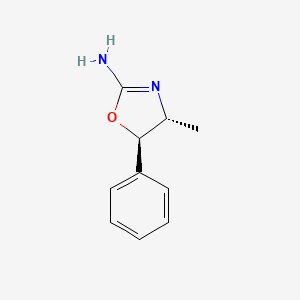
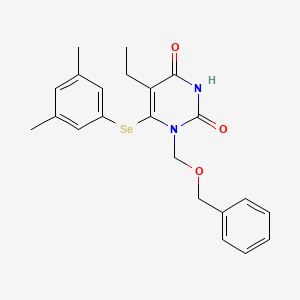
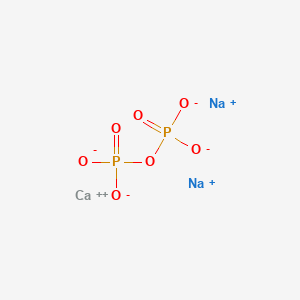
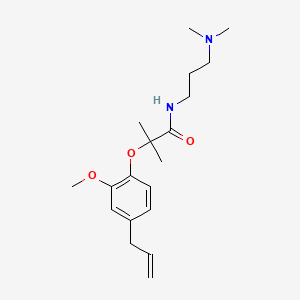
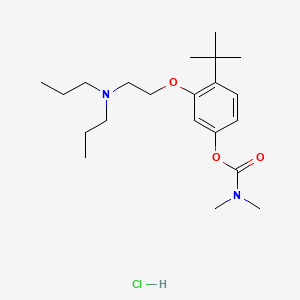
![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
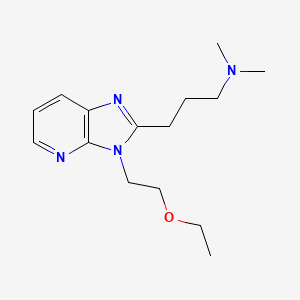
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

